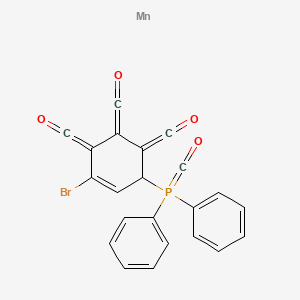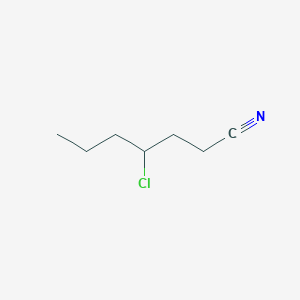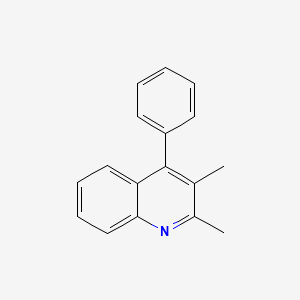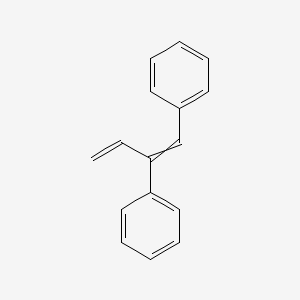
Benzene, 1,1'-(1-ethenyl-1,2-ethenediyl)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,1’-(1-ethenyl-1,2-ethenediyl)bis- is an organic compound characterized by the presence of two benzene rings connected by a 1-ethenyl-1,2-ethenediyl linkage. This compound is part of the stilbene family, known for its applications in various fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(1-ethenyl-1,2-ethenediyl)bis- typically involves the reaction of benzene derivatives with appropriate alkenyl intermediates. One common method is the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired ethenyl linkage. The reaction conditions often include the use of strong bases like sodium hydride or potassium tert-butoxide in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of Benzene, 1,1’-(1-ethenyl-1,2-ethenediyl)bis- may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts are often employed to facilitate the coupling reactions. The process is typically carried out under controlled temperature and pressure conditions to optimize the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1,1’-(1-ethenyl-1,2-ethenediyl)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of a palladium catalyst can convert the ethenyl linkage to an ethyl linkage.
Substitution: Electrophilic aromatic substitution reactions, such as nitration or sulfonation, can occur on the benzene rings using reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Common Reagents and Conditions
Oxidation: KMnO₄ in an aqueous medium or CrO₃ in acetic acid.
Reduction: H₂ gas with Pd/C catalyst under atmospheric pressure.
Substitution: HNO₃ and H₂SO₄ for nitration; H₂SO₄ for sulfonation.
Major Products
Oxidation: Carboxylic acids.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Nitrobenzene or sulfonated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,1’-(1-ethenyl-1,2-ethenediyl)bis- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a fluorescent probe in imaging techniques.
Industry: Utilized in the production of dyes, optical brighteners, and other specialty chemicals.
Wirkmechanismus
The mechanism by which Benzene, 1,1’-(1-ethenyl-1,2-ethenediyl)bis- exerts its effects involves its ability to participate in π-π interactions due to the presence of benzene rings. These interactions can influence molecular recognition processes and binding to specific molecular targets. The ethenyl linkage also allows for conjugation, which can affect the compound’s electronic properties and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1,1’-(1,2-ethanediyl)bis-: Similar structure but with an ethane linkage instead of an ethenyl linkage.
Benzene, 1,1’-(1,2-dimethyl-1,2-ethanediyl)bis-: Contains additional methyl groups on the ethane linkage.
Benzene, 1,1’-(1,1,2,2-tetramethyl-1,2-ethanediyl)bis-: Features a tetramethyl-substituted ethane linkage.
Uniqueness
Benzene, 1,1’-(1-ethenyl-1,2-ethenediyl)bis- is unique due to its ethenyl linkage, which provides distinct electronic and steric properties compared to its similar compounds. This uniqueness makes it valuable in applications requiring specific reactivity and interaction profiles.
Eigenschaften
CAS-Nummer |
5731-95-3 |
|---|---|
Molekularformel |
C16H14 |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
1-phenylbuta-1,3-dien-2-ylbenzene |
InChI |
InChI=1S/C16H14/c1-2-15(16-11-7-4-8-12-16)13-14-9-5-3-6-10-14/h2-13H,1H2 |
InChI-Schlüssel |
OMFLYAHASXNVDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=CC1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


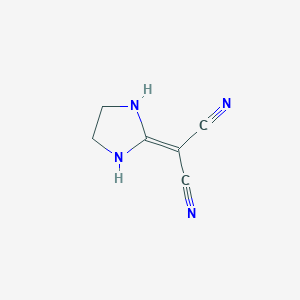
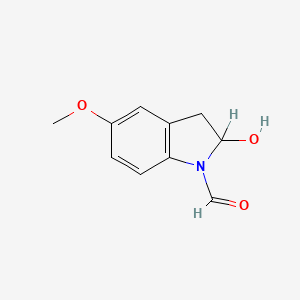

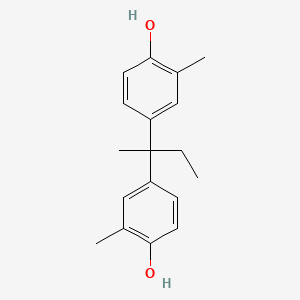
![1-Chloro-4-[(2-chloroethenyl)oxy]benzene](/img/structure/B14725998.png)
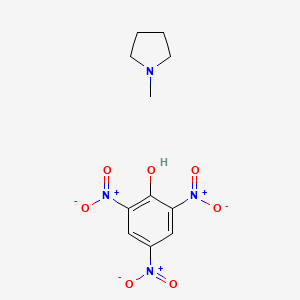
![2,2'-[Diselane-1,2-diylbis(methylene)]dibenzoic acid](/img/structure/B14726005.png)
